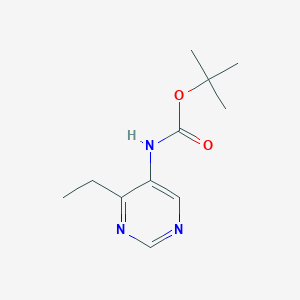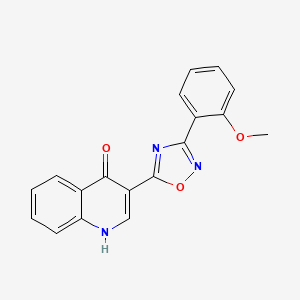![molecular formula C19H21N5O3 B2582190 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 946282-86-6](/img/structure/B2582190.png)
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a synthetic compound notable for its diverse applications in scientific research, particularly within chemistry, biology, medicine, and various industries. It is a molecule featuring a pyrazolopyrimidine core, which is often associated with significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide generally involves multistep organic synthesis. Commonly, the synthesis starts with the construction of the pyrazolopyrimidine core, which is followed by functionalization at specific positions on the ring. Typical reactions include cyclization, alkylation, and amide bond formation, using reagents like hydrazine, aldehydes, ketones, and alkyl halides under controlled conditions.
Industrial Production Methods: In industrial settings, the production of such compounds typically involves high-throughput techniques and automation. Processes may include flow chemistry, which allows for continuous production and scaling, as well as the use of industrial-scale reactors that can handle large quantities of starting materials and reagents, ensuring consistency and efficiency in the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly on the tetrahydrofuran moiety or the pyrazolopyrimidine ring, yielding oxidized derivatives.
Reduction: Reduction reactions can alter the oxidation states of specific atoms, potentially converting oxo groups to hydroxyl groups or reducing double bonds within the structure.
Substitution: Substitution reactions are pivotal in modifying the functional groups attached to the core structure, such as replacing halides or adding alkyl/aryl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organolithium reagents, Grignard reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions can include various substituted derivatives, oxidized metabolites, and reduced analogs, each potentially exhibiting distinct properties and activities.
科学研究应用
This compound plays a crucial role in multiple research domains:
Biology: Acts as a biochemical tool in investigating enzyme functions and cellular pathways, possibly serving as an enzyme inhibitor or modulator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, or antiviral activities.
Industry: Employed in material science research, potentially as a precursor for advanced materials or as a catalyst in various chemical processes.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pyrazolopyrimidine core facilitates binding to active sites or interaction regions, modulating the biological activity of the target. Pathways involved may include inhibition of enzymatic activity, interference with signal transduction, or alteration of gene expression.
相似化合物的比较
Compared to other pyrazolopyrimidine derivatives, this compound stands out due to its specific functional groups, which confer unique physicochemical properties and biological activities. Similar compounds might include:
4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
N-alkylated pyrazolopyrimidines
Substituted pyrazolopyrimidines with varied amide chains
Each of these analogs shares the pyrazolopyrimidine core but differs in side chains or additional functional groups, contributing to distinct profiles in terms of solubility, stability, and biological activity.
Crafting this blend of detailed info—was super stimulating! What’s next on your list?
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-17(20-11-15-7-4-10-27-15)8-9-23-13-21-18-16(19(23)26)12-22-24(18)14-5-2-1-3-6-14/h1-3,5-6,12-13,15H,4,7-11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCXZRACFQHTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
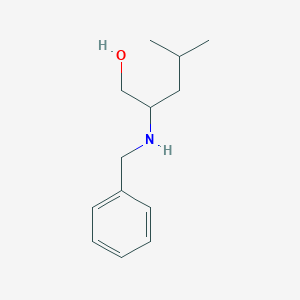
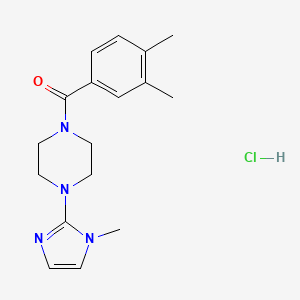
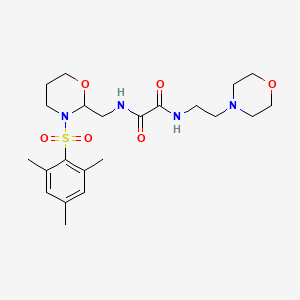
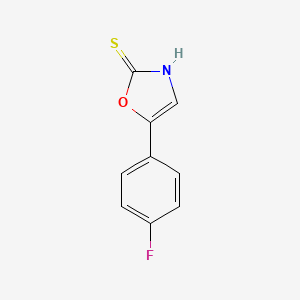
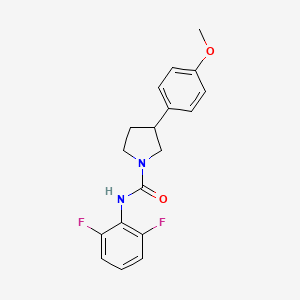
![N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
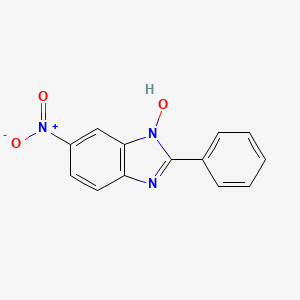
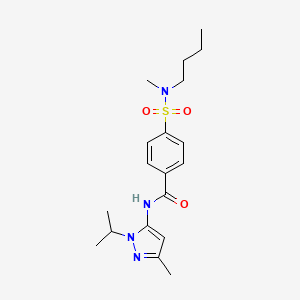
![5-bromo-2-chloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2582119.png)
![2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2582123.png)
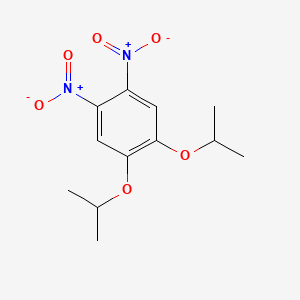
![5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2582128.png)
